molecular formula C7H16N2O2S B1465618 2-(Piperidin-4-yl)ethanesulfonamide CAS No. 1179833-77-2

2-(Piperidin-4-yl)ethanesulfonamide

Cat. No.: B1465618
CAS No.: 1179833-77-2
M. Wt: 192.28 g/mol
InChI Key: MNNOZFKPSVGTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring, a six-membered heterocyclic amine, attached to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)ethanesulfonamide typically involves the reaction of piperidine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process may require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of piperidine-4-carboxylic acid.

  • Reduction: Reduction reactions can produce 2-(Piperidin-4-yl)ethanol.

  • Substitution: Substitution reactions can yield various alkylated derivatives of the compound.

Scientific Research Applications

2-(Piperidin-4-yl)ethanesulfonamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-(Piperidin-4-yl)ethanesulfonamide is similar to other piperidine derivatives, such as 2-(Piperidin-4-yl)acetamides and (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride. it is unique in its structure and potential applications. The presence of the ethanesulfonamide group distinguishes it from other piperidine derivatives, providing it with distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)acetamides

  • (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

  • 2-(Piperidin-4-yl)ethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-piperidin-4-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOZFKPSVGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)ethanesulfonamide
Reactant of Route 2
2-(Piperidin-4-yl)ethanesulfonamide
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-yl)ethanesulfonamide
Reactant of Route 4
2-(Piperidin-4-yl)ethanesulfonamide
Reactant of Route 5
2-(Piperidin-4-yl)ethanesulfonamide
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-4-yl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.